1-(Methanesulfonyl)pentane

Electrolyte solvent Physical chemistry Thermal analysis

1-(Methanesulfonyl)pentane (CAS 6178‑53‑6), systematically named 1‑(methylsulfonyl)pentane and commonly referred to as methyl pentyl sulfone, is a medium‑chain dialkyl sulfone with the formula C₆H₁₄O₂S and a molecular weight of 150.24 g mol⁻¹. It belongs to the alkyl methyl sulfone subclass, possessing a pentyl group on one side of the –SO₂– bridge and a methyl group on the other.

Molecular Formula C6H14O2S
Molecular Weight 150.24 g/mol
CAS No. 6178-53-6
Cat. No. B15489825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methanesulfonyl)pentane
CAS6178-53-6
Molecular FormulaC6H14O2S
Molecular Weight150.24 g/mol
Structural Identifiers
SMILESCCCCCS(=O)(=O)C
InChIInChI=1S/C6H14O2S/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3
InChIKeyGUBNFBYCBZWEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methanesulfonyl)pentane (CAS 6178-53-6) Technical Baseline: A Straight-Chain Alkyl Methyl Sulfone Building Block


1-(Methanesulfonyl)pentane (CAS 6178‑53‑6), systematically named 1‑(methylsulfonyl)pentane and commonly referred to as methyl pentyl sulfone, is a medium‑chain dialkyl sulfone with the formula C₆H₁₄O₂S and a molecular weight of 150.24 g mol⁻¹ [1]. It belongs to the alkyl methyl sulfone subclass, possessing a pentyl group on one side of the –SO₂– bridge and a methyl group on the other. Its computed physicochemical profile includes zero hydrogen‑bond donors, two acceptors, four rotatable bonds, and a predicted XLogP of ∼1.4 . This balanced hydrophobic character, combined with a polar sulfone moiety, places it within a homologous series that includes ethyl methyl sulfone (EMS) and butyl methyl sulfone—compounds extensively studied as high‑voltage electrolyte co‑solvents and synthetic intermediates [2]. The present guide focuses on quantifiable, comparator‑backed evidence for evaluating 1‑(methanesulfonyl)pentane versus these close analogs in procurement and research contexts.

Why Generic Alkyl Methyl Sulfone Substitution Fails for 1-(Methanesulfonyl)pentane: Physicochemical Divergence as a Procurement Risk


Alkyl methyl sulfones are often treated as interchangeable solvents or building blocks; however, the physical state, thermal transitions, and solvation properties within this series are acutely sensitive to chain length [1]. For instance, ethyl methyl sulfone (EMS) is a solid at ambient temperature (m.p. 34–36.5 °C) , whereas 1‑(methanesulfonyl)pentane is expected to be a liquid well below room temperature owing to its longer, flexible pentyl chain—a critical distinction for applications requiring liquid‑phase handling without heating [2]. Similarly, symmetric sulfones such as dipentyl sulfone exhibit higher melting points and markedly different solubility profiles, limiting their utility as low‑viscosity electrolyte co‑solvents [3]. Substituting one alkyl methyl sulfone for another without verifying these quantitative differences can lead to phase‑separation failures, altered electrochemical windows, or batch‑to‑batch irreproducibility in synthesis. The following section presents the specific, numerically‑backed evidence that distinguishes 1‑(methanesulfonyl)pentane from its closest in‑class alternatives.

Quantitative Differential Evidence for 1-(Methanesulfonyl)pentane Against Closest Analogs


Liquid‑State Ambient Handling: 1-(Methanesulfonyl)pentane vs. Ethyl Methyl Sulfone (EMS)

Ethyl methyl sulfone (EMS) is a widely cited sulfone solvent but crystallizes at room temperature (m.p. 34–36.5 °C), requiring heated transfer lines and pre‑warmed vessels . In contrast, 1‑(methanesulfonyl)pentane, bearing a longer C5 chain, lacks a reported crystalline melting point near ambient conditions in compiled databases, consistent with a liquid state at 20–25 °C [1]. This state‑of‑matter divergence eliminates the need for external heating in formulation and handling, simplifying automation and reducing energy costs.

Electrolyte solvent Physical chemistry Thermal analysis

Molecular Flexibility and Rotatable Bond Count: 1-(Methanesulfonyl)pentane vs. EMS

The number of freely rotatable bonds influences conformational entropy, viscosity, and solvation dynamics. 1‑(Methanesulfonyl)pentane possesses four rotatable bonds (excluding the methyl rotor), whereas EMS has only one [REFS-1, REFS-2]. This three‑bond difference manifests in a substantially larger conformational library for the pentyl derivative, which can enhance dissolution of bulky solutes and reduce viscosity compared to rigid or short‑chain sulfones.

Computational chemistry Conformational analysis Solvation dynamics

Hydrophobicity Tuning: Alkyl Chain Elongation vs. EMS

The predicted octanol‑water partition coefficient (XLogP) for 1‑(methanesulfonyl)pentane is 1.4 , indicating a 25‑fold preference for octanol over water ([log P = 1.4] → [P ≈ 25]). For EMS, the reported LogP is ~0 [1], corresponding to roughly equal partitioning. This difference enables the pentyl derivative to solubilize more lipophilic substrates while retaining partial water miscibility, a balance not achievable with the shorter ethyl chain.

Partition coefficient Lipophilicity Drug-like properties

Electrochemical Stability Window: Class‑Level Parity with Alkyl Sulfones

Alkyl methyl sulfones as a class exhibit oxidative stability >5.0 V vs. Li/Li⁺, exceeding that of conventional carbonate solvents such as EC/DMC (∼4.5 V) [1]. While a direct head‑to‑head measurement for 1‑(methanesulfonyl)pentane has not been reported, its structural homology to EMS and butyl methyl sulfone—both of which maintain >5.0 V stability windows—supports the expectation that the pentyl analog belongs to the same high‑voltage stability class [2].

Battery electrolyte Electrochemical stability High-voltage solvent

Limited Direct Comparative Data: Acknowledged Evidence Gap

A systematic search of primary literature, patents, and authoritative databases yielded no head‑to‑head experimental study comparing 1‑(methanesulfonyl)pentane with EMS, butyl methyl sulfone, or dipentyl sulfone in any application. The evidence presented above is derived from cross‑study comparisons and class‑level inferences. Users requiring application‑critical performance data, such as Li‑ion Coulombic efficiency, specific solvation free energies, or in‑vivo toxicity, should commission targeted comparative studies before final selection.

Data transparency Procurement risk Research frontier

Recommended Application Scenarios for 1-(Methanesulfonyl)pentane Based on Comparative Evidence


Ambient‑Temperature Electrolyte Co‑Solvent for High‑Voltage Lithium‑Ion Cells

Where ethyl methyl sulfone (EMS) has been demonstrated as a high‑voltage solvent but requires heating above 36 °C to remain liquid, 1‑(methanesulfonyl)pentane’s expected liquid state at room temperature [1] eliminates the need for thermal management. This makes it suitable for electrolyte blending operations in standard‑temperature facilities, reducing both capital expenditure and process complexity. Its class‑level >5.0 V oxidative stability [2] supports integration into high‑voltage cathode systems.

Lipophilic Reaction Solvent for Biphasic Organic Synthesis

With a predicted LogP of 1.4 [1], 1‑(methanesulfonyl)pentane offers a 25‑fold preference for organic phases over aqueous layers relative to EMS (LogP ~0). This property can improve extraction yields and phase separation in reactions requiring a moderately lipophilic, aprotic, polar solvent — for example, in the synthesis of hydrophobic intermediates or in liquid‑liquid biphasic catalysis.

Conformationally Flexible Scaffold for Medicinal Chemistry Building Blocks

The four rotatable bonds of 1‑(methanesulfonyl)pentane [1] provide greater conformational freedom than EMS (one rotatable bond). This flexibility can be exploited in fragment‑based drug discovery and molecular probe design, where access to a broader conformational ensemble may enhance binding to flexible protein pockets or enable the exploration of diverse pharmacophore geometries.

Low‑Viscosity Reactive Diluent or Carrier Fluid

The combination of a liquid physical state, moderate molecular weight, and flexible pentyl chain suggests that 1‑(methanesulfonyl)pentane may serve as a low‑viscosity reactive diluent in sulfone‑based polymerization or formulation processes. Compared with solid EMS or higher‑melting symmetric sulfones, it can be blended without pre‑heating, simplifying process scale‑up [1].

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